molecular formula C13H10FNOS B13814439 N-(3-Fluorophenyl)-2-sulfanylbenzamide CAS No. 628702-19-2

N-(3-Fluorophenyl)-2-sulfanylbenzamide

Cat. No.: B13814439
CAS No.: 628702-19-2
M. Wt: 247.29 g/mol
InChI Key: KTDFIJXMJAXZMV-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-sulfanylbenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 3-position of the phenyl ring and a sulfanyl (-SH) group at the 2-position of the benzamide moiety. This compound’s structural features make it a candidate for pharmaceutical and agrochemical applications, though its specific biological profile remains understudied compared to analogs.

Properties

CAS No.

628702-19-2

Molecular Formula

C13H10FNOS

Molecular Weight

247.29 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-sulfanylbenzamide

InChI

InChI=1S/C13H10FNOS/c14-9-4-3-5-10(8-9)15-13(16)11-6-1-2-7-12(11)17/h1-8,17H,(H,15,16)

InChI Key

KTDFIJXMJAXZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-2-sulfanylbenzamide typically involves the amidation reaction. One common method is to react 3-fluoroaniline with 2-sulfanylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-2-sulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Fluorophenyl)-2-sulfanylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2-sulfanylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(2,3-Difluorophenyl)-2-fluorobenzamide

This analog features dual fluorine atoms at the phenyl 2- and 3-positions and a fluorine at benzamide’s 2-position. Key differences from the target compound include:

  • Hydrogen Bonding : The difluorophenyl moiety engages in F···H-N interactions, enhancing crystalline packing stability, whereas the sulfanyl group in N-(3-Fluorophenyl)-2-sulfanylbenzamide may form stronger S-H···N/O bonds .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

A pesticidal benzamide with a trifluoromethyl (-CF₃) group at the benzamide’s 2-position and an isopropoxy substituent on the phenyl ring. Key comparisons:

  • Electron-Withdrawing Effects : The -CF₃ group is more electron-withdrawing than -SH, altering the benzamide’s electrophilicity and interaction with biological targets .
  • Biological Activity : Flutolanil’s pesticidal efficacy highlights the importance of bulky substituents (e.g., -CF₃) for target binding, suggesting that the smaller -SH group in the target compound may favor different applications .

Positional Isomers and Substitution Effects

Alkoxyphenylcarbamic Acids (3- vs. 2-Substituted)

Studies on alkoxyphenylcarbamic acids demonstrate that 3-substituted analogs exhibit higher inhibitory activity on photosynthesis than 2-substituted isomers . This parallels the target compound’s 3-fluoro substitution, implying that the 3-position is optimal for interactions with biological targets.

N-(4-Chloro-2-(Hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide

This chlorinated benzamide derivative shows that halogen position (4-Cl vs. 3-F) and auxiliary groups (hydroxyphenylmethyl) significantly alter binding affinity and steric hindrance, underscoring the target compound’s balance between fluorine’s electronic effects and -SH’s versatility .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Phenyl/Benzamide) Key Interactions Biological/Physicochemical Notes References
This compound 3-F, 2-SH S-H···N/O, F···H High potential for H-bonding; moderate logP
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2,3-diF, 2-F F···H-N Enhanced crystallinity; high lipophilicity
Flutolanil 3-OiPr, 2-CF₃ CF₃···hydrophobic pockets Pesticidal activity; high electrophilicity
Alkoxyphenylcarbamic Acids (3-alkoxy) 3-OR (R = C₆-C₈) Alkyl chain-dependent Max. photosynthetic inhibition at C₆-C₈

Research Findings and Implications

Hydrogen Bonding vs. Lipophilicity : The target compound’s -SH group offers stronger hydrogen-bonding capacity than fluorine, which may improve target binding but reduce metabolic stability compared to perfluorinated analogs .

Substituent Position : The 3-fluoro configuration aligns with optimal activity trends observed in alkoxyphenylcarbamic acids, suggesting strategic advantage over 2- or 4-substituted isomers .

Synthetic Accessibility : Photoredox catalysis methods (as used for related benzamides) could streamline the synthesis of this compound, though -SH groups may require protective strategies to prevent oxidation .

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